molecular formula C27H27N3O5 B11595506 N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide

N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11595506
M. Wt: 473.5 g/mol
InChI Key: MMXVTUNWFXOEKR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various functional groups. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Various functional groups can be introduced through reactions such as nucleophilic substitution, acylation, and etherification.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones and other functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and molecules with similar functional groups. Examples include:

  • N-(4-methoxybenzyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
  • N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-2-carboxamide

Uniqueness

N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(phenylamino)ethoxy]phenyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

1-[4-(2-anilino-2-oxoethoxy)phenyl]-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H27N3O5/c1-34-23-11-7-19(8-12-23)16-28-27(33)20-15-26(32)30(17-20)22-9-13-24(14-10-22)35-18-25(31)29-21-5-3-2-4-6-21/h2-14,20H,15-18H2,1H3,(H,28,33)(H,29,31)

InChI Key

MMXVTUNWFXOEKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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